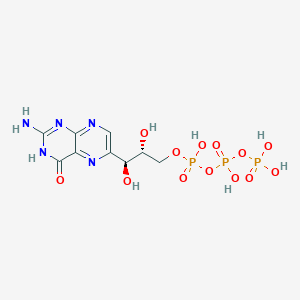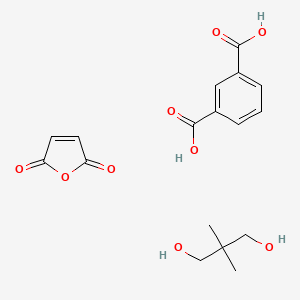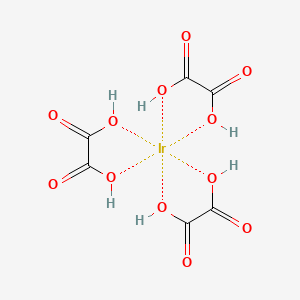
Neopterin-3'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neopterin-3’-triphosphate is a derivative of neopterin, a pteridine compound known for its role as a biomarker in the activation of the cellular immune response. Neopterin is synthesized from guanosine triphosphate and is involved in various biochemical pathways, particularly in the immune system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neopterin-3’-triphosphate typically involves the transformation of guanosine triphosphate through a series of enzymatic reactions. The initial step involves the conversion of guanosine triphosphate to 7,8-dihydroneopterin via the enzyme cyclohydrolase I. This intermediate is then further processed through a series of reactions involving 6-pyruvoyltetrahydropterin synthase and sepiapterin reductase to yield neopterin-3’-triphosphate .
Industrial Production Methods: Industrial production of neopterin-3’-triphosphate is less common due to its specialized applications. the process generally follows the same enzymatic pathways as laboratory synthesis, with optimizations for scale and yield.
化学反応の分析
Types of Reactions: Neopterin-3’-triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways and its interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Neopterin-3’-triphosphate can be oxidized by reactive oxygen species, leading to the formation of 7,8-dihydroneopterin.
Reduction: Reduction reactions often involve the use of reducing agents such as ascorbate.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of neopterin, such as 7,8-dihydroneopterin and tetrahydrobiopterin .
科学的研究の応用
Neopterin-3’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pteridine compounds.
Biology: Neopterin-3’-triphosphate is studied for its role in cellular immune responses and its potential as a biomarker for various diseases.
Medicine: It is investigated for its potential in diagnosing and monitoring immune-related conditions, including viral infections and autoimmune diseases.
作用機序
Neopterin-3’-triphosphate exerts its effects primarily through its role in the immune system. It is produced by monocytes and macrophages upon activation by interferon-gamma. The compound acts as a signaling molecule, influencing various immune pathways and cellular responses. It is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for the production of neurotransmitters and nitric oxide .
類似化合物との比較
Biopterin: Another pteridine compound involved in the biosynthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: A cofactor in the production of neurotransmitters and nitric oxide.
7,8-Dihydroneopterin: An intermediate in the synthesis of neopterin-3’-triphosphate.
Uniqueness: Neopterin-3’-triphosphate is unique due to its specific role in the immune response and its potential as a biomarker for various diseases. Its synthesis and function are closely related to other pteridine compounds, but its specific interactions and pathways make it distinct .
特性
CAS番号 |
35300-26-6 |
|---|---|
分子式 |
C9H14N5O13P3 |
分子量 |
493.15 g/mol |
IUPAC名 |
[[(2R,3S)-3-(2-amino-4-oxo-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h1,4,6,15-16H,2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,10,11,13,14,17)/t4-,6+/m1/s1 |
InChIキー |
IYHSQHAHJGLHJH-XINAWCOVSA-N |
異性体SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)





